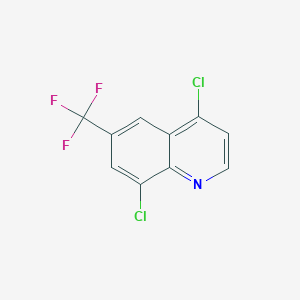

4,8-Dichloro-6-(trifluoromethyl)quinoline

Description

Historical Context of Halogenated Quinoline Derivatives

The discovery of halogenated quinoline derivatives traces its roots to mid-20th-century pharmaceutical research. Early investigations into antimalarial agents, such as chloroquine, inadvertently revealed the antibacterial potential of quinoline impurities. These findings catalyzed systematic exploration of quinoline derivatives, particularly those with halogen substituents. For example, Imperial Chemical Industries (ICI) patented quinolone core structures in the 1950s, emphasizing 6-nitro and 3-carboxy substitutions as key antibacterial motifs.

The introduction of trifluoromethyl (-CF₃) groups marked a pivotal advancement in quinoline chemistry. This electron-withdrawing substituent enhances metabolic stability and binding affinity to biological targets, as demonstrated in later studies on biofilm-eradicating halogenated quinolines. The synthesis of 4,8-dichloro-6-(trifluoromethyl)quinoline emerged from efforts to optimize both electronic and steric properties for applications in medicinal chemistry and materials science.

Structural Significance of Substituent Patterns in Quinoline Chemistry

The molecular architecture of this compound (C₁₀H₄Cl₂F₃N) exemplifies strategic substituent placement:

- Chlorine atoms at positions 4 and 8 induce steric hindrance and direct electrophilic substitution reactions.

- The trifluoromethyl group at position 6 exerts strong electron-withdrawing effects, polarizing the quinoline ring and modulating π-electron density.

Table 1: Comparative Structural Features of Halogenated Quinolines

The regioselectivity of halogenation is critical. Metal-free C5–H halogenation methods enable precise functionalization of 8-substituted quinolines, preserving core reactivity while introducing halogens at geometrically inaccessible positions. For instance, trihaloisocyanuric acid facilitates room-temperature halogenation with 0.36 equivalents of halogen source, achieving >90% yields in some cases.

Electron-deficient quinoline derivatives, such as those with -CF₃ groups, exhibit distinct photophysical behaviors. Substituting electron-donating groups (e.g., -OCH₃) with -CF₃ converts aggregation-caused quenching (ACQ) fluorophores into aggregation-induced emission (AIE) active compounds by redistributing excited-state reorganization energy. This property is exploitable in fluorescent probes for metal ion detection.

Properties

IUPAC Name |

4,8-dichloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFUFTJYLJCEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-(trifluoromethyl)quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrobenzotrifluoride with an appropriate amine can lead to the formation of the quinoline ring .

Industrial Production Methods: Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis. Specific details on industrial methods are proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products: The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Medicinal Chemistry

4,8-Dichloro-6-(trifluoromethyl)quinoline is primarily utilized in medicinal chemistry as a building block for developing pharmaceutical agents. Its applications include:

- Antimicrobial Agents: The compound shows potential in synthesizing drugs that target bacterial and viral infections due to its ability to inhibit specific enzymes involved in microbial metabolism.

- Anticancer Research: Studies suggest that derivatives of this compound can interfere with cancer cell proliferation by targeting specific molecular pathways.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Electronics: It is used in the development of organic semiconductors and photovoltaic devices, where its electronic characteristics can enhance device performance.

- Liquid Crystals: Due to its structural properties, it serves as a component in liquid crystal displays (LCDs), contributing to the modulation of light in display technologies.

Biological Studies

In biochemical research, this compound acts as a probe for various studies:

- Enzyme Activity Assays: It is employed to study enzyme kinetics and interactions, providing insights into metabolic processes.

- Protein Interactions: The compound can be used to investigate protein-ligand interactions, which are crucial for understanding biological mechanisms at the molecular level.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of derivatives of this compound demonstrated significant inhibition against multiple strains of bacteria. The research highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Organic Photovoltaics

Research exploring the use of this compound in organic photovoltaic cells showed improved efficiency due to its electronic properties. The study indicated that incorporating this compound into the active layer of solar cells enhanced charge transport and light absorption.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with viral replication processes. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Trifluoromethyl- and Chloro-Substituted Quinolines

Antiviral and Antimicrobial Potential

- Fluorine’s Role: Fluorinated quinolines, such as 6-fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline (Compound 12c), demonstrate high antiviral activity against SARS-CoV-2 (Selectivity Index >10) due to fluorine’s electronegativity enhancing binding affinity .

- Chloroquine Analogues: Chlorine at the 4-position (e.g., chloroquine) is critical for antimalarial activity.

Receptor Modulation and SAR Insights

- Nicotinic Acetylcholine Receptors: Replacing quinoline with a 4-trifluoromethylphenyl group (Compound 16) improved α3β4 receptor modulation by 3-fold (IC₅₀: 0.34 μM), suggesting that electron-withdrawing groups at the 4-position enhance ligand-receptor interactions .

- Bacteriostatic Activity: Substitution patterns (e.g., chloro at 4 vs. 8) influence bacteriostatic effects. For example, 7,8-dichloroquinolines exhibit reduced activity compared to 4,8-dichloro derivatives .

Electronic and Steric Effects

- Steric Hindrance : Bulkier substituents (e.g., 8-CF₃ vs. 6-CF₃) may reduce binding efficiency. For instance, 6-CF₃ derivatives show higher antiviral activity than 8-CF₃ analogues .

Biological Activity

4,8-Dichloro-6-(trifluoromethyl)quinoline is a synthetic compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. Its unique structure, characterized by two chlorine atoms and a trifluoromethyl group, contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₀H₄Cl₂F₃N

- Molecular Weight : 266.05 g/mol

- Structure : The compound features a quinoline backbone with halogen substitutions that enhance its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

- Anticancer Activity : Studies have shown that derivatives of this compound demonstrate cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in vitro, showing promising results compared to established chemotherapeutics like cisplatin .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against bacteria such as Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological macromolecules. These interactions may disrupt cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth. The presence of halogen atoms enhances the electrophilic character of the compound, facilitating nucleophilic attack and subsequent biological interactions.

Case Studies and Research Findings

-

Anticancer Research :

- A study focused on the synthesis and evaluation of quinoline-derived compounds found that certain derivatives exhibited significant growth inhibition in a zebrafish embryo model. Notably, some compounds demonstrated lower LC50 values than cisplatin, indicating higher potency as anticancer agents .

- Another investigation into structure-activity relationships (SAR) highlighted how modifications to the quinoline structure could enhance anticancer efficacy .

- Antimicrobial Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-(trifluoromethyl)quinoline | Contains one chlorine atom | Less potent in biological assays compared to the 4,8-dichloro variant |

| 2,6-Dichloroquinoline | Two chlorine atoms but lacks trifluoromethyl | Different reactivity profile due to position of substitutions |

| 5-Fluoro-7-chloroquinoline | Fluorine instead of chlorine | Exhibits different biological activities |

The distinct halogenation pattern and trifluoromethyl group in this compound are critical for its enhanced reactivity and biological activity compared to these similar compounds.

Future Directions in Research

Given the promising biological activities observed, further research into this compound is warranted. Potential areas for future investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific targets in cancer and microbial cells.

- Development of Derivatives : Exploring modifications to enhance efficacy or reduce toxicity.

- Clinical Trials : Initiating trials to evaluate safety and effectiveness in human subjects.

Q & A

Q. What are the common synthetic routes for 4,8-Dichloro-6-(trifluoromethyl)quinoline, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation or Friedländer-type reactions. For example, a hybrid quinoline derivative with cyclopropyl and trifluoromethyl groups was synthesized via a zinc-mediated coupling of cyclopropyl acetylene with 4-chloro-2-trifluoroacetylaniline in toluene under reflux (50°C for 4 h). Purification via silica gel chromatography (hexane/ethyl acetate) yielded crystalline product . Alternative methods include microwave-assisted synthesis using KF·2H₂O to enhance fluorination efficiency . Optimization focuses on catalyst selection (e.g., Zn, Au), solvent polarity, and temperature to improve yields and regioselectivity.

Q. What analytical techniques are used to characterize this compound and its intermediates?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts).

- HPLC/GC : For purity assessment (>97.0% as per industrial standards) .

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic and substituent groups (e.g., 88.8° between quinoline and cyclopropyl rings) .

- Mass spectrometry : Exact mass analysis (e.g., m/z 289.9588 for related analogs) validates molecular formulas .

Q. What preliminary biological activities have been reported for this compound?

Quinoline derivatives exhibit diverse bioactivity. For instance:

- Antitumor potential : 6-Methoxy-4-trifluoromethyl-quinolin-2-amine derivatives showed inhibition of tumor cell proliferation in vitro, linked to electron-withdrawing substituents enhancing cellular uptake .

- Antimicrobial activity : Hybrid molecules with cyclopropyl groups demonstrated antibacterial effects, likely due to DNA gyrase inhibition .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity or selectivity of this compound?

- Trifluoromethyl positioning : Substitution at the 6-position (vs. 8-) improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in antimalarial studies .

- Heterocyclic fusion : Adding tetrazole or triazine moieties increases hydrogen-bonding capacity, enhancing binding to Plasmodium falciparum targets .

- Electron-withdrawing groups : Chloro substituents at 4,8-positions synergize with trifluoromethyl groups to boost electrophilic character, improving interaction with kinase active sites .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) affect activity profiles .

- Solubility factors : Low aqueous solubility of halogenated quinolines may lead to false negatives; use of DMSO co-solvents (<1% v/v) is critical .

- Metabolic stability : In vivo studies may contradict in vitro results due to cytochrome P450-mediated degradation. Stability assays in liver microsomes are recommended .

Q. What strategies improve low yields in the cyclization step during synthesis?

- Catalyst screening : Gold catalysts (e.g., AuCl₃) enhance cyclization efficiency in trifluoromethylated propargyl-amines, achieving >80% yields .

- Two-phase systems : Doebner–Miller reactions in toluene/water mixtures reduce side reactions, improving regioselectivity .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 20 min at 150°C) while maintaining high purity .

Q. How can computational methods guide the design of derivatives with target-specific activity?

- Docking studies : Molecular docking with PfDHODH (malaria target) identifies optimal substituent orientations for binding .

- QSAR models : Quantitative structure-activity relationships correlate logP values with antitumor IC₅₀, guiding hydrophobicity optimization .

- DFT calculations : Predict electron density distribution to prioritize electrophilic sites for functionalization .

Q. What are the challenges in scaling up laboratory-scale synthesis, and how are they addressed?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling .

- Exothermic reactions : Controlled addition of trifluoroacetyl chloride prevents runaway reactions in Friedländer syntheses .

- Byproduct management : LC-MS monitoring identifies stable intermediates, enabling real-time adjustment of stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.